molecular formula C5H9N3O B582085 2-(4-Amino-1H-pyrazol-1-yl)ethanol CAS No. 948571-47-9

2-(4-Amino-1H-pyrazol-1-yl)ethanol

Cat. No.: B582085
CAS No.: 948571-47-9
M. Wt: 127.147
InChI Key: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-1H-pyrazol-1-yl)ethanol is an organic compound with the molecular formula C5H9N3O. It is characterized by the presence of a pyrazole ring substituted with an amino group and an ethanol moiety.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(4-Amino-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQLNAAVMSWBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651478
Record name 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948571-47-9
Record name 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-nitro-1H-pyrazol-1-yl)ethanol (9.12 g, 58.07 mmol) in EtOAc (20 mL, degassed) and EtOH (60 mL, degassed), PtO2 (1.13 g, 5.81 mmol) was added and the reaction mixture was stirred at rt under a H2-atmosphere for 18 h. The mixture was diluted with EtOH, filtered over celite and the filter cake was rinsed with EtOH. The filtrate was concentrated to obtain 2-(4-amino-1H-pyrazol-1-yl)ethanol as a red oil, which was used in the next step without further purification. LC-MS conditions A: tR=0.14 min, [M+H]+=128.24.
Quantity
9.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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